1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene
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Overview
Description
1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene is a complex organic compound characterized by its multiple phenyl and pyrene groups. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including organic chemistry and materials science.
Preparation Methods
The synthesis of 1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This reaction is used to introduce alkyl groups into the aromatic ring.
Oxidative Cyclization: This step is crucial for forming the pyrene core structure.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene involves its interaction with various molecular targets. Its aromatic structure allows it to participate in π-π stacking interactions, which are crucial in its role as a fluorescent probe. Additionally, its ability to undergo redox reactions makes it useful in electronic applications, where it can act as an electron donor or acceptor.
Comparison with Similar Compounds
1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene can be compared with other similar compounds, such as:
Triphenylamine: Known for its use in OLEDs, it shares some electronic properties but lacks the extended conjugation of the pyrene group.
Pyrene: While pyrene itself is simpler, the addition of phenyl groups in this compound enhances its electronic and fluorescent properties.
Biphenyl: This compound is structurally simpler and does not possess the same level of conjugation or electronic properties.
The uniqueness of this compound lies in its extended conjugated system, which imparts superior electronic and fluorescent characteristics.
Properties
CAS No. |
918654-80-5 |
---|---|
Molecular Formula |
C62H38 |
Molecular Weight |
783.0 g/mol |
IUPAC Name |
1-phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene |
InChI |
InChI=1S/C62H38/c1-3-7-43(8-4-1)51-31-23-47-29-37-57-53(33-25-49-27-35-55(51)59(47)61(49)57)45-19-15-41(16-20-45)39-11-13-40(14-12-39)42-17-21-46(22-18-42)54-34-26-50-28-36-56-52(44-9-5-2-6-10-44)32-24-48-30-38-58(54)62(50)60(48)56/h1-38H |
InChI Key |
ZCQHLURJLXBANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=C1C=CC2=C3C1=C(C=C9)C=CC3=C(C=C2)C1=CC=CC=C1 |
Origin of Product |
United States |
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